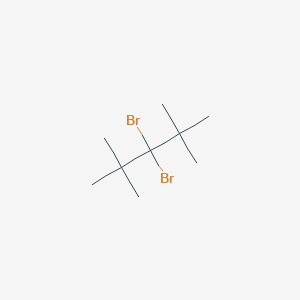
3,3-Dibromo-2,2,4,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-2,2,4,4-tetramethylpentane is an organic compound characterized by its unique structure, which includes two bromine atoms and four methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2,2,4,4-tetramethylpentane typically involves the bromination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent, such as carbon tetrachloride (CCl₄), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major products are alkenes.
Reduction: The primary product is 2,2,4,4-tetramethylpentane.
Scientific Research Applications
3,3-Dibromo-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds may explore potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-2,2,4,4-tetramethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are determined by the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diiodo-2,2,4,4-tetramethylpentane
- 3,3-Dichloro-2,2,4,4-tetramethylpentane
- 3,3-Difluoro-2,2,4,4-tetramethylpentane
Uniqueness
3,3-Dibromo-2,2,4,4-tetramethylpentane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated analogs. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products.
Properties
CAS No. |
84679-81-2 |
|---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3,3-dibromo-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI Key |
TUBUQHOAJRQLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


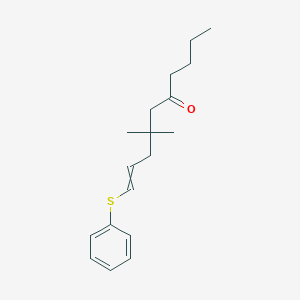
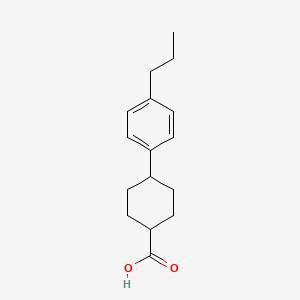
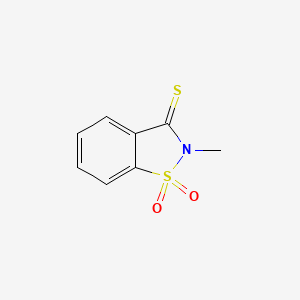
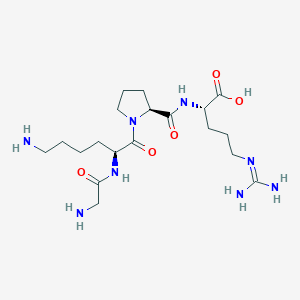
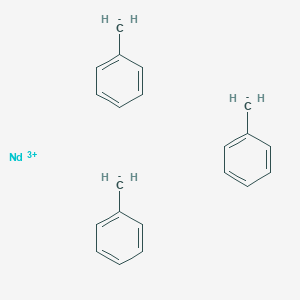
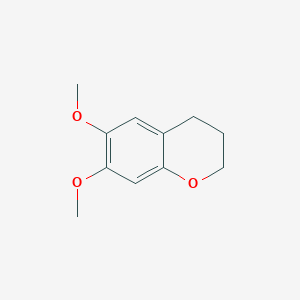
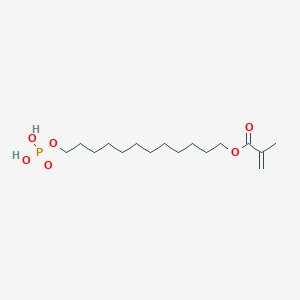
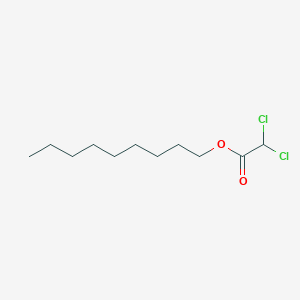
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
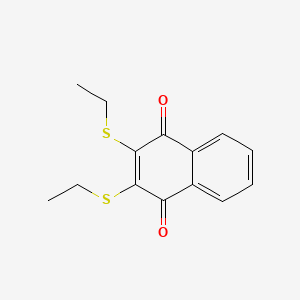
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
